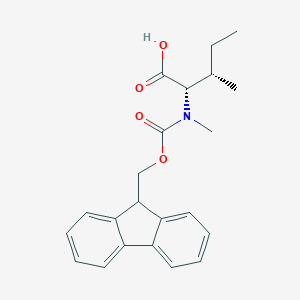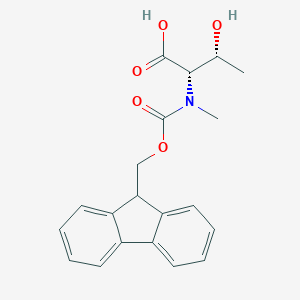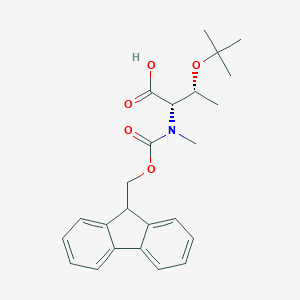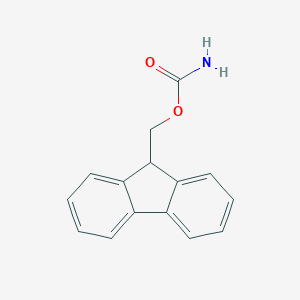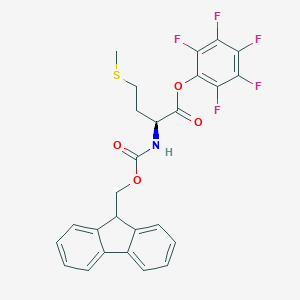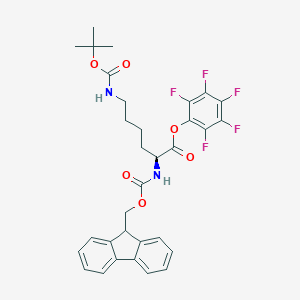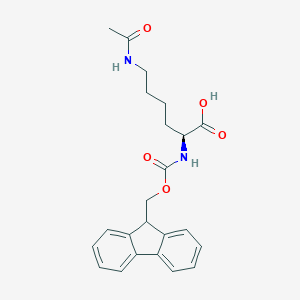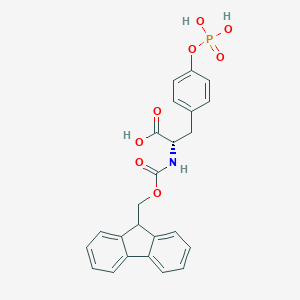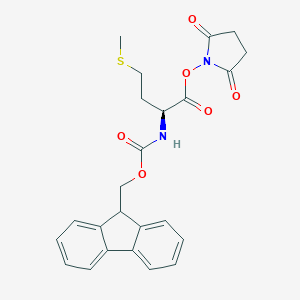
Fmoc-Met-Osu
Vue d'ensemble
Description
Fmoc-Met-Osu, also known as N-(9-Fluorenylmethoxycarbonyloxy)succinimide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .
Molecular Structure Analysis
Fmoc-OSu has a molecular formula of C19H15NO5 and a molecular weight of 337.33 . The structure of Fmoc-OSu involves the fluorenyl group, which is highly fluorescent .Chemical Reactions Analysis
Fmoc-OSu is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Applications De Recherche Scientifique
Fmoc-OSu is employed in polymer-supported reagents for the Fmoc-protection of amino acids, aiding in solid-phase peptide synthesis (Chinchilla et al., 2001).
In peptide sequencing, Fmoc-OSu serves as a traceless capping agent, improving the reliability and clarity of mass spectrometry sequencing results (Thakkar et al., 2006).
Fmoc-based peptides, including Fmoc-OSu derivatives, are crucial in the creation of self-assembled peptide-based hydrogels. These hydrogels serve as scaffolds for the proliferation and differentiation of mesenchymal stem cells, with potential applications in tissue engineering (Wang et al., 2017).
Fmoc-OSu is instrumental in developing sensors, such as in the detection of hexavalent chromium (Cr(VI)) in environmental samples, demonstrating its application in pollution monitoring and treatment (Li et al., 2021).
The molecule plays a role in N-glycan analysis, where Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) is used for fluorescent tagging, aiding in biomarker discovery and glycomic studies (Wang et al., 2020).
Fmoc-OSu is also used in the study of amino protective agents, highlighting its significance in synthetic chemistry and amino acid protection (Li-gong, 2004).
Moreover, Fmoc-OSu derivatives contribute to the advancement of magnetic resonance imaging techniques, demonstrating its utility beyond chemistry and into the realm of medical imaging (Smith et al., 2004).
Mécanisme D'action
Target of Action
The primary target of Fmoc-Met-Osu is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . It is particularly useful in the synthesis of peptides that contain amino residues unstable under acidic conditions .
Mode of Action
This compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be introduced by reacting the amine with Fmoc-OSu . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis .
Biochemical Pathways
The use of this compound affects the peptide synthesis pathway . It allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This enables the synthesis of complex peptides, including ones of significant size .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its role in peptide synthesis. The compound is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the formation of protected amino acids that can be used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Action Environment
The action of this compound is influenced by the chemical environment . For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound is sensitive to moisture and heat . Therefore, it is crucial to control the environment during peptide synthesis to ensure the efficacy and stability of this compound .
Safety and Hazards
Orientations Futures
Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials. They can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . The self-organizations of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Analyse Biochimique
Biochemical Properties
Fmoc-Met-Osu plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds. It is used to protect amines during the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group interacts with enzymes and proteins involved in peptide synthesis, facilitating the formation of peptide bonds while preventing unwanted side reactions .
Cellular Effects
The peptides synthesized using this compound can interact with various cellular components, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. It shields the amine group during the formation of peptide bonds, preventing unwanted side reactions . The Fmoc group is removed by base, allowing the peptide bond to form . This process involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings primarily relate to its stability and degradation during peptide synthesis. The Fmoc group is stable under the conditions used for peptide bond formation but is readily removed by base when no longer needed . The stability of this compound contributes to its effectiveness as a protecting group and its widespread use in peptide synthesis .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, acting as a protecting group for amines during the formation of peptide bonds .
Subcellular Localization
The peptides synthesized using this compound can be targeted to specific compartments or organelles based on their sequence and post-translational modifications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHGGWPKXOCXAB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



